3-(2,4,5-Trichlorophenoxy)-1-propyne 3-(2,4,5-Trichlorophenoxy)-1-propyne
Brand Name: Vulcanchem
CAS No.: 17051-03-5
VCID: VC21061163
InChI: InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2
SMILES: C#CCOC1=CC(=C(C=C1Cl)Cl)Cl
Molecular Formula: C9H5Cl3O
Molecular Weight: 235.5 g/mol

3-(2,4,5-Trichlorophenoxy)-1-propyne

CAS No.: 17051-03-5

Cat. No.: VC21061163

Molecular Formula: C9H5Cl3O

Molecular Weight: 235.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4,5-Trichlorophenoxy)-1-propyne - 17051-03-5

Specification

CAS No. 17051-03-5
Molecular Formula C9H5Cl3O
Molecular Weight 235.5 g/mol
IUPAC Name 1,2,4-trichloro-5-prop-2-ynoxybenzene
Standard InChI InChI=1S/C9H5Cl3O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h1,4-5H,3H2
Standard InChI Key YTFYLFWLAILEQM-UHFFFAOYSA-N
SMILES C#CCOC1=CC(=C(C=C1Cl)Cl)Cl
Canonical SMILES C#CCOC1=CC(=C(C=C1Cl)Cl)Cl

Introduction

3-(2,4,5-Trichlorophenoxy)-1-propyne is a synthetic organic compound belonging to the class of chlorophenoxy derivatives. It features a propyne group attached to a trichlorophenoxy moiety, characterized by the presence of three chlorine atoms on the phenyl ring. This structural configuration imparts unique chemical properties and potential for various applications in chemistry and biology.

Synthesis Methods

The synthesis of 3-(2,4,5-Trichlorophenoxy)-1-propyne typically involves the reaction of 2,4,5-trichlorophenol with propargyl bromide. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. In industrial settings, continuous flow reactors are used for efficient mixing and heat transfer to optimize yield and minimize by-products.

Applications and Potential Uses

3-(2,4,5-Trichlorophenoxy)-1-propyne is used as a building block for synthesizing more complex aromatic compounds. It undergoes substitution reactions with various nucleophiles, allowing for precise modifications in the aromatic ring. The compound has potential applications in material science, pharmaceuticals, and agrochemicals.

FieldApplication
Chemical SynthesisBuilding block for complex aromatic compounds
PharmaceuticalsPotential enzyme inhibitor or disruptor of cellular processes
AgrochemicalsHerbicides or fungicides due to bioactive properties

Biological Activity and Environmental Impact

Research indicates that 3-(2,4,5-Trichlorophenoxy)-1-propyne may exhibit bioactive properties, particularly as a herbicide. Its mechanism of action involves interaction with specific molecular targets within biological systems, potentially acting as an inhibitor of certain enzymes or disrupting cellular processes by affecting membrane integrity. This biological activity makes it a subject of interest for further studies in pharmacology and toxicology.

In environmental studies, the compound has been identified as a degradation product of certain pesticides, such as chlorpyrifos, highlighting its relevance in understanding pesticide metabolism and environmental contamination .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator